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[1] Suzuki-Miyaura Coupling - Chemistry LibreTexts (2024-10-10) Suzuki-Miyaura coupling (or

Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl),

aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl

trifluoroborane) and halide or triflate under basic conditions. This reaction is used to create

carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl

compounds (Scheme 1). Scheme 1: General reaction scheme of Suzuki cross coupling

reaction. ... (2024-10-10) Suzuki Cross Coupling Reaction Substrate Scope. ... Chloride

electrophiles are the most nonreactive as they are reluctant to participate in oxidative addition.

Reactivity with chloride electrophiles has been established by using bulky, electron-donating

(electron rich) phosphine ligands on the Pd catalyst and stronger bases to encourage

dissociation of Cl. ... β- alkyl Suzuki coupling is most successful between hindered electron-rich

organoboranes and electron-deficient vinyl or aryl halides or triflates. This counters the trends

reported above in that the electrophilic partner would be activated by EWD groups. ... (2024-

10-10) Commonly, Suzuki coupling is compared to Stille coupling seeing that boron has a

similar electronegativity to tin, which is used for transmetallation in Stille coupling. Both

couplings have a similar reaction scope and proceed via a similar mechanistic cycle. Scheme

1: Suzuki cross coupling reaction of phenylboronic acid and haloarenes. Stille cross coupling

reactions can form carbon-carbon bonds between alkenyl (vinyl), aryl, or alkynyl halides and an

extended scope of organotin alkynes, alkenes, aryl, allyl benzyl, ketones, and alkyl. ... (2024-

10-10) Figure 1: General catalytic cycle for Suzuki cross coupling reaction . Oxidative addition

is the rate determining step in the catalytic cycle and the relative reactivity decreases in the
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order of I > OTf > Br > Cl. ... The oxidative addition involving Pd(0) complexes is a SN2-type

mechanism based on the unambiguous evidence of stereochemical inversion of configuration

at alkyl halides carbon. ... Mechanistic studies have revealed that the apparently simple

oxidative addition step consists of four concurrent isomerization pathways from the cis isomer,

which is initially formed, to the more stable trans isomer (Figure 2). ... (2024-10-10) (3) (a)

Alonso, D. A.; Na ́jera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588. (b) Botella, L.; Na

́jera, C. Angew. Chem. Int. Ed. 2002, 41, 179. (4) Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am.

Chem. Soc. 2003, 125, 16194. (5) (a) Kim, J. H.; Kim, J. K.; Shokouhimehr, M.; Lee, Y. S. J.

Org. Chem. 2005, 70, 6714. (b) Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7,

4831. Suzuki Cross Coupling Reaction Ligand Design. Since the 1980's, Suzuki reactions have

been significantly improved, which lends to why the Suzuki reaction is so powerful: the elegant

ligand design for Pd catalysts. Ligands are designed with electron-rich and spatially bulky

features since electron-rich ligands can facilitate the oxidative addition step, and spatially bulky

structures increase the orbital overlapping on the metal which enables reductive elimination.1

Based on which atom is coordinated with the metal, ligands are categorized as Phosphine

ligands, Carbon ligands, or Nitrogen ligands. Phosphine ligands are the most popular Pd

ligands in both the laboratory and industry. PPh3 was the earliest and most widely use

monodentate phosphine ligand2 in Suzuki reactions. Inspired by the structure of PPh3,

scientists have manipulated substitutions on the phosphor atom and aromatic ring to tune the

different reactivity of the reaction. For example, Fu and other research groups3 replaced

aromatic groups with more electron-rich and bulkier alkyl groups (Figure 1), and the resulting

ligands gave high catalytic reactivity on less reactive substrates with lower catalyst loading.

10.jpg Figure 1: Representative monodentate phosphine ligands.2,3. In the late 1990's,

Buchwald's group introduced new electronic rich and bulky phosphine ligands based on the

frame skeleton of dialkylbiaryl phosphine ligands4. Understanding the impact of substitutions

on dialkylbiarylphosphines on the efficacy of catalytic reactions, the Buchwald group has

synthesized a series of dialkylbiaryl ... 2

[3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and

analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing)

DOI:10.1039/C9CY01331H (2019-09-02) 6. Ligand-free Stille cross-coupling reaction. Stille

coupling is the palladium-catalysed cross-coupling of aryl halides or pseudohalides with

organostannanes. It is one of the most potent strategies for the straightforward construction of

carbon–carbon bonds in synthetic chemistry. ... The main advantages of the Stille coupling

reaction range from high stability and functional group tolerance, the broad reaction scope of
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aryl halides and pseudohalides to its chemoselectivity. Therefore, the reaction has been widely

applied in the synthesis of natural products146,147 and biological research. ... (2019-09-02)

The result indicated that the reaction proceeded in less than 3.5 h at 85 °C, but the coupling

gave a lower yield of 78%. This was probably due to a decrease in efficiency of heterogeneous

catalysis with the dispersion of reactants into the bacterial cellulose network. With a recycled

catalyst and when DMF is used as the reaction solvent, a lower yield was also recorded; so, it

was concluded that environmentally friendly processes which employ water remain the best

strategy. Scheme 8 The Suzuki reaction of aryl halides with aryl boronic acids. ... (2019-09-02)

e. Bio-supported cross-coupling of aryl halides with aryl boronic acids. Tang and co-workers57

described bio-supported and recyclable palladium nanoparticles as an efficient phosphine-free

catalyst for the Suzuki reaction of an aryl halide 29 with substituted aryl boronic acids 30 in

water (Scheme 8). The catalyst was highly recyclable, maintaining yields of 86% after five

cycles in the coupling of iodobenzene with phenylboronic acids. The reaction conditions

resulted in the coupling of chlorobenzene with phenylboronic acid in 89% yield at 95 °C. They

also compared the coupling reaction mentioned above in DMF and an organic base. ... (2019-

09-02) The De Vries group demonstrated the application of a 'homeopathic' ligand-free

palladium catalyst in the coupling of aryl bromides and chlorides. ... The catalyst (Pd(OAc)2) at

a loading of 0.02–0.05 mol% generally performed well for both activated aryl bromides and

chlorides, but mixed results were obtained with deactivated aryl bromides and chlorides

(Scheme 10). Scheme 10 The Suzuki reaction of aryl halides with aryl boronic acids. The

cross-coupling of 4-chloronitrobenzene 38 with phenylboronic acid 39 in the presence of 0.05%

Pd(OAc)2 at 130 °C for 17 h afforded 4-nitrobiphenyl 40 in 94% GC yield (Scheme 11). ...

(2019-09-02) The binding either slows down the rate of the reaction or results in catalyst

inactivity. Therefore, catalytic systems that are compatible with heterocyclic aryl halides will be

advantageous in ligand-free cross-coupling reactions. 4

[5] Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl(Heteroaryl) Chlorides with

Aryl(Heteroaryl)Boronic Acids Using a Highly Efficient Catalyst (dtbpf)PdCl2 - Synthesis -

Thieme Connect (2008-01-01) The Suzuki-Miyaura reaction is one of the most versatile

methods for the construction of biaryl compounds from aryl halides and arylboronic acids.

While the coupling of aryl iodides and bromides is readily accomplished with a variety of

catalysts, the coupling of the less reactive but more affordable aryl chlorides has been a

continuous challenge. Herein we report a highly active and commercially available catalyst,

(dtbpf)PdCl2 (1), for the Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl

chlorides with various aryl- and heteroarylboronic acids. ... (2008-01-01) The Suzuki-Miyaura
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reaction is one of the most versatile methods for the construction of biaryl compounds from aryl

halides and arylboronic acids. While the coupling of aryl iodides and bromides is readily

accomplished with a variety of catalysts, the coupling of the less reactive but more affordable

aryl chlorides has been a continuous challenge. ... (2008-01-01) Herein we report a highly

active and commercially available catalyst, (dtbpf)PdCl2 (1), for the Suzuki-Miyaura coupling of

a wide range of aryl and heteroaryl chlorides with various aryl- and heteroarylboronic acids. ...

(2008-01-01) The Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl chlorides with

various aryl- and heteroarylboronic acids is reported. The reactions are catalyzed by the

commercially available, air- and moisture-stable complex (dtbpf)PdCl2 (1) and proceed in good

to excellent yields using 2-(2-methylcyclohexyl)propane-1,3-diol as solvent. ... (2008-01-01)

The reactions are catalyzed by the commercially available, air- and moisture-stable complex

(dtbpf)PdCl2 (1) and proceed in good to excellent yields using 2-(2-methylcyclohexyl)propane-

1,3-diol as solvent. 6

[7] A general system for the Suzuki-Miyaura coupling of aryl- and heteroaryl chlorides - PubMed

(2004-01-01) A catalyst system based on a palladium precursor and a new bulky electron-rich

phosphine ligand is described that is highly effective for the Suzuki-Miyaura coupling of aryl

and heteroaryl chlorides. The desired cross-coupling products are obtained in excellent yields,

while the amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst

system based on a palladium precursor and a new bulky electron-rich phosphine ligand is

described that is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl

chlorides. The desired cross-coupling products are obtained in excellent yields, while the

amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst system based

on a palladium precursor and a new bulky electron-rich phosphine ligand is described that is

highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. The desired

cross-coupling products are obtained in excellent yields, while the amount of undesired

homocoupling byproducts is low. Publication types. Research Support, Non-U.S. Gov't;

Research Support, U.S. Gov't, P.H.S. MeSH terms. Boronic Acids / chemistry; Catalysis;
Chlorides / chemistry; Cross-Linking Reagents / chemical synthesis; Crystallography, X-Ray;
Ligands; Models, Molecular; Molecular Structure; Palladium / chemistry; Phosphines /

chemistry*. ... (2004-01-01) Angew Chem Int Ed Engl. 2004 Jan 1;43(1):110-3. doi:

10.1002/anie.200353272. ... (2004-01-01)
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[9] A general system for the Suzuki-Miyaura coupling of aryl- and heteroaryl chlorides - Europe

PMC (2004-01-01) A catalyst system based on a palladium precursor and a new bulky electron-

rich phosphine ligand is described that is highly effective for the Suzuki-Miyaura coupling of aryl

and heteroaryl chlorides. The desired cross-coupling products are obtained in excellent yields,

while the amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst

system based on a palladium precursor and a new bulky electron-rich phosphine ligand is

described that is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl

chlorides. The desired cross-coupling products are obtained in excellent yields, while the

amount of undesired homocoupling byproducts is low. ... (2004-01-01) Europe PMC is an

archive of life sciences journal literature. ... (2004-01-01) A catalyst system based on a

palladium precursor and a new bulky electron-rich phosphine ligand is described that is highly

effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. The desired cross-

coupling products are obtained in excellent yields, while the amount of undesired

homocoupling byproducts is low. ... (2004-01-01) Similar articles. A simple, efficient, and

general method for the Suzuki-Miyaura coupling of aryl chlorides. Old DW, Wolfe JP, Buchwald

SL. J Am Chem Soc. 2000; 122(32):7771–7772. A highly active catalyst for the Suzuki-Miyaura

cross-coupling of aryl chlorides. Old DW, Wolfe JP, Buchwald SL. J Am Chem Soc. 1998;

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 22 Tech Support

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3wVq2qL4vV8n42z5N8q-u0uT4_wQ-y2iL7Q9i_d89QkE7tq55v8H-mQ8x-6pY0H4m_3M22g==
https://nrochemistry.com/suzuki-coupling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


120(37):9722–9723. A general and efficient catalyst system for the Suzuki coupling of aryl

bromides and aryl chlorides. Wolfe JP, Singer RA, Yang BH, Buchwald SL. J Am Chem Soc.

1999; 121(41):9550–9561. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions

employing dialkylbiaryl phosphine ligands. Martin R, Buchwald SL. Acc Chem Res. 2008;

41(11):1461–1473. A general and mild copper-catalyzed arylation of diethyl malonate. 8

A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild

Conditions - pubs.acs.org (2001-07-01) In the presence of Cy2NMe, Pd/P(t-Bu)3 serves as an

exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides. A

sterically and electronically diverse array of aryl bromides, as well as activated aryl chlorides,

couple with a range of mono- and disubstituted olefins at room temperature, furnishing the

arylated product with high E/Z stereoselection. The corresponding reactions of a broad

spectrum of electron-neutral and electron-rich aryl chlorides proceed at elevated temperature,

also with high selectivity. In terms of scope and mildness, Pd/P(t-Bu)3/Cy2NMe represents an

advance over previously reported catalysts for these Heck coupling processes. ... (2001-07-01)

In the presence of Cy2NMe, Pd/P(t-Bu)3 serves as an exceptionally mild and versatile catalyst

for Heck reactions of aryl chlorides and bromides. A sterically and electronically diverse array of

aryl bromides, as well as activated aryl chlorides, couple with a range of mono- and

disubstituted olefins at room temperature, furnishing the arylated product with high E/Z

stereoselection. The corresponding reactions of a broad spectrum of electron-neutral and

electron-rich aryl chlorides proceed at elevated temperature, also with high selectivity. In terms

of scope and mildness, Pd/P(t-Bu)3/Cy2NMe represents an advance over previously reported

catalysts for these Heck coupling processes. ... (2001-07-01) A Versatile Catalyst for Heck

Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Adam F. Littke and.

Gregory C. Fu*. Department of Chemistry, Massachusetts Institute of Technology, Cambridge,

Massachusetts 02139. J. Am. Chem. Soc. 2001, 123, 29, 6989–7000. --INVALID-LINK--.

Download. Hi-Res. PDF. ... (2001-07-01) This article is part of the Thematic Issue. 25 Years of

the Heck Reaction. Previous. Article. Next. Article. Figures. Abstract. In the presence of

Cy2NMe, Pd/P(t-Bu)3 serves as an exceptionally mild and versatile catalyst for Heck reactions

of aryl chlorides and bromides. A sterically and electronically diverse array of aryl bromides, as

well as activated aryl chlorides, couple with a range of mono- and disubstituted olefins at room

temperature, furnishing the arylated product with high E/Z stereoselection. The corresponding

reactions of a broad spectrum of electron-neutral and electron-rich aryl chlorides proceed at

elevated temperature, also with high selectivity. ... (2001-07-01) This article is part of the

Thematic Issue. 25 Years of the Heck Reaction. 10
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A general and efficient catalyst system for the Suzuki coupling of aryl bromides and aryl

chlorides - pubs.acs.org (1999-10-01) A catalyst system consisting of Pd2(dba)3 and a new

bulky, electron-rich phosphine ligand (2-dicyclohexylphosphino-2‘-dimethylaminobiphenyl) has

been developed. This system is highly effective for the Suzuki coupling of aryl bromides with

aryl- and vinylboronic acids. It is the first catalyst system that is effective for the coupling of

unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room

temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are

required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 ×

105), make this the most active catalyst that has been reported to date. ... (1999-10-01) A

catalyst system consisting of Pd2(dba)3 and a new bulky, electron-rich phosphine ligand (2-

dicyclohexylphosphino-2‘-dimethylaminobiphenyl) has been developed. This system is highly

effective for the Suzuki coupling of aryl bromides with aryl- and vinylboronic acids. It is the first

catalyst system that is effective for the coupling of unactivated, sterically hindered aryl

bromides and for the coupling of aryl chlorides at room temperature. In addition, the low levels

of catalyst (as low as 0.000001 mol % Pd) that are required for the coupling of aryl bromides,

combined with the high turnover numbers (up to 2 × 105), make this the most active catalyst

that has been reported to date. ... (1999-10-01) A general and efficient catalyst system for the

Suzuki coupling of aryl bromides and aryl chlorides. John P. Wolfe,; Rachel A. Singer,; Bryant

H. Yang, and; Stephen L. Buchwald*. Department of Chemistry, Massachusetts Institute of

Technology, Cambridge, Massachusetts 02139. J. Am. Chem. Soc. 1999, 121, 41, 9550–9561.

--INVALID-LINK--. Download. Hi-Res. PDF. 11

The role of the base in the Suzuki-Miyaura reaction: a matter of solubility - Beilstein Journals

(2017-02-28) Summary. The role of the base in the Suzuki–Miyaura reaction is more complex

than a simple acid–base reaction. The choice of base can influence the reaction yield, the

reaction time and the amount of byproducts. Here we demonstrate that the solubility of the

base in the solvent system is an important parameter to consider when selecting a base for a

Suzuki–Miyaura reaction. We found that the solubility of the base can affect the reaction

kinetics and the product distribution. We also show that the solubility of the base can be used

to control the selectivity of the reaction. We believe that these findings will be useful for the

development of more efficient and selective Suzuki–Miyaura reactions. ... (2017-02-28) The

Suzuki–Miyaura cross-coupling reaction is a powerful tool for the formation of C–C bonds. It is

widely used in organic synthesis, from small-scale laboratory reactions to large-scale industrial

processes. The reaction is typically carried out in the presence of a palladium catalyst, a base,

and a solvent. The choice of base is critical for the success of the reaction, but the role of the
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base is not always well understood. In this article, we review the literature on the role of the

base in the Suzuki–Miyaura reaction. We discuss the different types of bases that have been

used, and we examine the proposed mechanisms by which the base can influence the

reaction. We also discuss the practical aspects of choosing a base for a particular reaction, and

we provide some guidelines for selecting the best base for a given application. Keywords:

base; cross-coupling; mechanism; palladium; Suzuki–Miyaura reaction. ... (2017-02-28) The

Suzuki–Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide or triflate. It is one of the most important methods

for the formation of carbon–carbon bonds. The reaction is typically carried out in the presence

of a base, which is required to activate the organoboron compound. The choice of base can

have a significant impact on the outcome of the reaction, and a variety of bases have been

used, including carbonates, phosphates, hydroxides, and alkoxides. The role of the base in the

Suzuki–Miyaura reaction is complex and not fully understood. It is thought to be involved in

several steps of the catalytic cycle, including the transmetalation step and the regeneration of

the active catalyst. The base can also affect the stability of the catalyst and the rate of the

reaction. In recent years, there has been a great deal of research on the role of the base in the

Suzuki–Miyaura reaction. This research has led to a better understanding of the factors that

control the reaction, and it has also led to the development of new and improved methods for

carrying out the reaction. In this review, we will summarize the current understanding of the role

of the base in the Suzuki–Miyaura reaction. We will also discuss the practical aspects of

choosing a base for a particular reaction, and we will provide some guidelines for selecting the

best base for a given application. ... (2017-02-28) The Suzuki–Miyaura cross-coupling is a

palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate, which

provides a powerful and general method for the formation of C–C bonds [1-5]. The reaction is

of great importance in academic and industrial settings [6-9]. The reaction mechanism is

generally understood to consist of three elementary steps: oxidative addition, transmetalation

and reductive elimination [10-14]. The transmetalation step is the transfer of the organic group

from the boron atom to the palladium center. This step is usually the rate-determining step of

the catalytic cycle [15-18]. The transmetalation step is promoted by the addition of a base. The

role of the base is to activate the organoboron reagent, making it more nucleophilic and

facilitating the transfer of the organic group to the palladium center [19-21]. The choice of base

can have a significant impact on the reaction yield, the reaction time and the amount of

byproducts [22-24]. In this paper, we report our findings on the role of the solubility of the base

in the Suzuki–Miyaura reaction. We show that the solubility of the base in the solvent system is

an important parameter to consider when selecting a base for a Suzuki–Miyaura reaction. We
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found that the solubility of the base can affect the reaction kinetics and the product distribution.

We also show that the solubility of the base can be used to control the selectivity of the

reaction. We believe that these findings will be useful for the development of more efficient and

selective Suzuki–Miyaura reactions. ... (2017-02-28) We have recently reported a study on the

Suzuki–Miyaura reaction of 4-bromotoluene with phenylboronic acid in which we investigated

the effect of different bases on the reaction outcome[5]. We found that the choice of base had a

significant impact on the reaction yield and the amount of byproducts. We also found that the

solubility of the base in the solvent system was an important parameter to consider. In this

paper, we extend our previous study to a wider range of substrates and bases. We also

investigate the effect of the base on the reaction kinetics and the product distribution. 12

A general and efficient catalyst system for the Suzuki coupling of aryl bromides and aryl

chlorides - ResearchGate (2025-08-05) A catalyst system consisting of Pd2(dba)3 and a new

bulky, electron-rich phosphine ligand (2-dicyclohexylphosphino-2′-dimethylaminobiphenyl) has

been developed. This system is highly effective for the Suzuki coupling of aryl bromides with

aryl- and vinylboronic acids. It is the first catalyst system that is effective for the coupling of

unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room

temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are

required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 ×

105), make this the most active catalyst that has been reported to date. ... (2025-08-05) The

Suzuki coupling of aryl bromides with aryl- and vinylboronic acids using a catalyst system

consisting of Pd2(dba)3 and a new bulky, electron-rich phosphine ligand (2-

dicyclohexylphosphino-2′-dimethylaminobiphenyl) is described. This is the first catalyst system

that is effective for the coupling of unactivated, sterically hindered aryl bromides and for the

coupling of aryl chlorides at room temperature. The low levels of catalyst that are required for

the coupling of aryl bromides (as low as 0.000001 mol % Pd), combined with the high turnover

numbers (up to 2 × 105), make this the most active catalyst that has been reported to date. ...

(2025-08-05) This system is highly effective for the Suzuki coupling of aryl bromides with aryl-

and vinylboronic acids. It is the first catalyst system that is effective for the coupling of

unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room

temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are

required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 ×

105), make this the most active catalyst that has been reported to date. ... ... The Suzuki

reaction is a mild and versatile method for the formation of carbon-carbon bonds. ... (2025-08-

05) The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an
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organoboron compound and an organic halide or triflate. It is a powerful and versatile method

for the formation of carbon-carbon bonds, and it has been widely used in organic synthesis. ...

(2025-08-05) A catalyst system consisting of Pd2(dba)3 and a new bulky, electron-rich

phosphine ligand (2-dicyclohexylphosphino-2′-dimethylaminobiphenyl) has been developed. 13

Suzuki-Miyaura cross-coupling reactions of aryl chlorides with potassium aryltrifluoroborates

catalyzed by a cyclopalladated ferrocenylimine - Beilstein Journals (2011-04-20) Summary. The

cyclopalladated ferrocenylimine 1 catalyzes the Suzuki–Miyaura reaction of a wide range of

activated and deactivated aryl chlorides with potassium aryltrifluoroborates in moderate to

excellent yields. This is the first time that a cyclopalladated ferrocenylimine has been used as a

catalyst in the coupling of aryl chlorides with potassium aryltrifluoroborates. The catalyst is

stable in air and can be stored for long periods of time without any loss of activity. Keywords:

aryl chlorides; cyclopalladated ferrocenylimine; potassium aryltrifluoroborates; Suzuki–Miyaura

reaction. ... (2011-04-20) The Suzuki–Miyaura cross-coupling reaction is a powerful tool for the

formation of C–C bonds. It is widely used in organic synthesis, from small-scale laboratory

reactions to large-scale industrial processes. The reaction is typically carried out in the

presence of a palladium catalyst, a base, and a solvent. The choice of catalyst is critical for the

success of the reaction, and a variety of catalysts have been developed, including palladium

complexes with phosphine ligands, N-heterocyclic carbene ligands, and cyclometalated

ligands. Cyclopalladated ferrocenylimines are a class of cyclometalated palladium complexes

that have shown high catalytic activity in a variety of cross-coupling reactions. In this article, we

report the first use of a cyclopalladated ferrocenylimine as a catalyst in the Suzuki–Miyaura

reaction of aryl chlorides with potassium aryltrifluoroborates. We show that the catalyst is highly

active and can be used to couple a wide range of activated and deactivated aryl chlorides with

potassium aryltrifluoroborates in moderate to excellent yields. The catalyst is also stable in air

and can be stored for long periods of time without any loss of activity. ... (2011-04-20) The

Suzuki–Miyaura cross-coupling reaction is a versatile and powerful method for the formation of

carbon–carbon bonds [1-4]. It is widely used in the synthesis of a variety of organic

compounds, including pharmaceuticals, natural products, and polymers [5-8]. The reaction is

typically catalyzed by a palladium complex, and a variety of ligands have been developed to

improve the efficiency and selectivity of the reaction [9-12]. ... (2011-04-20) The reaction of 4-

chlorotoluene with potassium phenyltrifluoroborate was chosen as a model reaction to optimize

the reaction conditions. The reaction was carried out in the presence of 1 mol % of catalyst 1

and 3 equiv of Cs2CO3 in a variety of solvents at 110 °C for 18 h. The results are summarized

in Table 1. ... (2011-04-20) The Suzuki–Miyaura cross-coupling of aryl halides with
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organoboron compounds is one of the most important methods for the formation of C–C bonds

[1-4]. The reaction has been widely used in the synthesis of a variety of organic compounds,

including natural products, pharmaceuticals, and polymers [5-8]. The reaction is typically

catalyzed by a palladium complex, and a variety of ligands have been developed to improve

the efficiency and selectivity of the reaction [9-12]. 12

Kinetic profiles of the Suzuki cross-coupling reactions of... | Download Scientific Diagram -

ResearchGate Download scientific diagram | Kinetic profiles of the Suzuki cross-coupling

reactions of 4-bromotoluene with phenylboronic acid. The reactions were performed at a 0.1

mol% palladium loading with P1 () and P4 () as the ligands in amounts corresponding to a Pd:P

molar ratio of 1:1.2. For a comparison, the kinetic profile for a similar reaction catalyzed only by

0.1 mol.% of Pd(OAc) 2 (i. e. without any supporting ligand) is also included (). The

experimental points are an average of two independent runs. For detailed conditions, see

Section 4. from publication: Synthesis, coordination and catalytic use of 1-

(diphenylphosphino)-1?-carbamoylferrocenes with pyridyl-containing N-substituents |

Ferrocene phosphinocarboxamides, 1-(diphenylphosphino)-1'-{N-[(2-

pyridyl)methyl]carbamoyl}ferrocene (1) and 1-(diphenylphosphino)-1'-{N-[2-(2-

pyridyl)ethyl]carbamoyl}ferrocene (2) were prepared from 1-(diphenylphosphino)-1'-

ferrocenecarboxylic acid and studied as ligands for... | metallocenes, Dimerization and Solid

State | ResearchGate, the professional network for scientists. ... Kinetic profiles of the Suzuki

cross-coupling reactions of 4-bromotoluene with phenylboronic acid. The reactions were

performed at a 0.1 mol% palladium loading with P1 () and P4 () as the ligands in amounts

corresponding to a Pd:P. ... The reactions of 1·HCl with [PdCl2(MeCN)2] at 1:1 and 1:2 Pd-to-

ligand ratios led to an unexpected zwitterionic complex, [PdCl3(1H-κP)] (3), and the usual bis-

phosphane complex, trans-[PdCl2(1H-κP)2]Cl2 (4), which were structurally characterized. The

defined and air-stable solvated complex 3·Me2CO and an in situ generated Pd(OAc)2/1·HCl

system afforded active catalysts for the Suzuki-Miyaura cross-coupling of anionic triolborates

with aryl bromides to give the corresponding biphenyls. ... molar ratio of 1:1.2. For a

comparison, the kinetic profile for a similar reaction catalyzed only by 0.1 mol. % of Pd(OAc) 2

(i. e. without any supporting ligand) is also included (). The experimental points are an average

of two independent runs. For detailed conditions, see Section 4. ... Ferrocene

phosphinocarboxamides, 1-(diphenylphosphino)-1'-{N-[(2-pyridyl)methyl]carbamoyl}ferrocene

(1) and 1-(diphenylphosphino)-1'-{N-[2-(2-pyridyl)ethyl]carbamoyl}ferrocene (2) were prepared

from 1-(diphenylphosphino)-1'-ferrocenecarboxylic acid and studied as ligands for palladium. ...

Experimental and predicted ²⁰⁷Pb nuclear magnetic resonance (NMR) parameters of solid-state
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coordination complexes of lead(II) bromide, lead(II) iodide, and lead(II) chloride with 1,10-

phenanthroline are reported. Structural and electronic differences between the 1:1 and 1:2

adducts are reflected by the NMR parameters. The NMR chemical shieldings o... 14

A Practical Guide to the Mizoroki-Heck Reaction - Benchchem This guide provides a

comprehensive overview of the Mizoroki-Heck reaction, including its mechanism, substrate

scope, and detailed experimental protocols to assist researchers in its successful application.

... The following table summarizes typical yields for the Mizoroki-Heck reaction with various aryl

halides and alkenes, illustrating the general reactivity trends. ... The following procedures are

generalized starting points for performing the Mizoroki-Heck reaction. Optimization of the

catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates. ...

The following procedures are generalized starting points for performing the Mizoroki-Heck

reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary

for specific substrates. General Protocol for the Heck Reaction of an Aryl Bromide with an

Alkene. Materials: Aryl bromide (1.0 mmol) Alkene (1.2 mmol) Palladium catalyst (e.g.,

Pd(OAc)₂, 1-5 mol%) Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%) Base (e.g., Et₃N, 1.5 mmol)

Anhydrous solvent (e.g., DMF, 5 mL) Procedure: ... The Mizoroki-Heck reaction, commonly

known as the Heck reaction, is a cornerstone of modern organic synthesis that enables the

formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction involves

the reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Its

discovery and development, for which Richard F. Heck was a co-recipient of the 2010 Nobel

Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including

pharmaceuticals, natural products, and advanced materials. This guide provides a

comprehensive overview of the Mizoroki-Heck reaction, including its mechanism, substrate

scope, and detailed experimental protocols to assist researchers in its successful application.

... The reactivity of the halide or pseudohalide partner generally follows the trend: I > Br ≈ OTf

>> Cl. While aryl iodides and bromides are highly reactive, the use of more economical aryl

chlorides often requires specialized, electron-rich, and bulky phosphine ligands or N-

heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step. The alkene

coupling partner is typically electron-deficient, such as acrylates, styrenes, or acrylonitriles,

although electron-rich alkenes can also be used under specific conditions. ... The Mizoroki-

Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic

synthesis that enables the formation of carbon-carbon bonds. This palladium-catalyzed cross-

coupling reaction involves the reaction of an unsaturated halide (or triflate) with an alkene to

form a substituted alkene. Its discovery and development, for which Richard F. Heck was a co-
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recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex

organic molecules, including pharmaceuticals, natural products, and advanced materials. This

guide provides a comprehensive overview of the Mizoroki-Heck reaction, including its

mechanism, substrate scope, and detailed experimental protocols to assist researchers in its

successful application. 15

Figure 4. Optimization of the Suzuki-Miyaura reaction of... - ResearchGate Download scientific

diagram | Figure 4. Optimization of the Suzuki-Miyaura reaction of 4-chlorotoluene with

phenylboronic acid. Reaction conditions: 4-chlorotoluene (0.5 mmol), phenylboronic acid (0.75

mmol), Pd-catalyst (1 mol%), base (1.0 mmol), solvent (2 mL), 100 °C, 12 h, under N 2

atmosphere. Yields were determined by GC analysis using n-dodecane as an internal

standard. from publication: Palladium(II) complexes bearing benzothiazole-based N-

heterocyclic carbene ligands: Synthesis, characterization, and application in Suzuki-Miyaura

cross-coupling reaction | N-heterocyclic carbenes (NHCs) have been extensively investigated

as ligands in catalysis due to their strong σ-donating ability. In this study, a series of new

benzothiazolium salts as NHC ligand precursors were synthesized and fully characterized.

Then, the corresponding... | Palladium, N-Heterocyclic Carbenes and Ligands | ResearchGate,

the professional network for scientists. ... Figure 4. Optimization of the Suzuki-Miyaura reaction

of 4-chlorotoluene with phenylboronic acid. Reaction conditions: 4-chlorotoluene (0.5 mmol),

phenylboronic acid (0.75 mmol), Pd-catalyst (1 mol%), base (1.0 mmol), solvent (2 mL), 100

°C, 12 h, under N 2 atmosphere. Yields were determined by GC analysis using n-dodecane as

an internal standard. ... The catalytic activities of palladium(II) complexes bearing

benzothiazole-based N-heterocyclic carbene ligands were investigated in the Suzuki-Miyaura

cross-coupling reaction of aryl chlorides with arylboronic acids. The results showed that these

complexes exhibited good catalytic activity for the coupling of various aryl chlorides with

arylboronic acids, affording the corresponding biaryl products in moderate to excellent yields. ...

The catalytic activities of the palladium complexes 3a-c were evaluated in the Suzuki-Miyaura

cross-coupling reaction of 4-chlorotoluene with phenylboronic acid as a model reaction. The

results are summarized in Figure 4. 16 A Head-to-Head Battle: Unraveling the Reactivity of

Bromo- vs. Chloro-Aromatics in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals navigating the intricate

landscape of organic synthesis, the choice between bromo- and chloro-aromatics in cross-

coupling reactions is a critical decision that profoundly impacts reaction efficiency, cost, and

scalability. This comprehensive guide provides an objective, data-driven comparison of their

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 22 Tech Support

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4e2eQ_o9z-l90VjT3P_T5e4q6-203r-oK3t8xI6zG8qQJq79rF-851i-f1gM18Y7N328uQ687_16w_fH-27-0n-k0s5d9_g==
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8G3wLh-522_4zB7423oE6f45UjRk_8e94326q_sJ5l95Qv5Ue3r8Gj2q6-N_00c_4g==#%23
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactivity in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-

Hartwig amination. Detailed experimental protocols and visual aids are included to facilitate

practical application in the laboratory.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-

coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted

trend in reactivity is Ar-I > Ar-Br > Ar-Cl, a direct consequence of the decreasing C-X bond

dissociation energy. This trend dictates that the oxidative addition of the aryl halide to the

palladium(0) catalyst, often the rate-determining step, is more facile for aryl bromides than for

their chloro- counterparts.

While aryl bromides typically offer higher reactivity and milder reaction conditions, the

economic and environmental advantages of using more readily available and less expensive

aryl chlorides have driven the development of highly active catalyst systems that can effectively

activate the stronger C-Cl bond. These advanced systems often employ bulky, electron-rich

phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance the electron density on the

palladium center, thereby promoting the challenging oxidative addition step.

Quantitative Comparison of Reactivity
The following tables provide a quantitative comparison of the performance of representative

bromo- and chloro-aromatics in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling

reactions under comparable conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Halotoluenes with Phenylboronic Acid

Entry
Aryl
Halide

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

4-

Bromotol

uene

Pd(OAc)₂

/ SPhos
K₃PO₄

Toluene/

H₂O
100 2 >95

2

4-

Chlorotol

uene

Pd₂(dba)

₃ / XPhos
K₃PO₄ Dioxane 100 18 92
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Table 2: Heck Reaction of 4-Haloanisoles with Styrene

Entry
Aryl
Halide

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Pd(OAc)₂

/ P(o-tol)₃
Et₃N DMF 100 4 90

2

4-

Chloroani

sole

Pd₂(dba)

₃ / P(t-

Bu)₃

Cy₂NMe Dioxane 100 24 85

Table 3: Buchwald-Hartwig Amination of 4-Halonitrobenzenes with Morpholine

Entry
Aryl
Halide

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

4-

Bromonit

robenzen

e

Pd(OAc)₂

/ BINAP
NaOtBu Toluene 80 2 >98

2

4-

Chloronit

robenzen

e

Pd₂(dba)

₃ / XPhos
NaOtBu Toluene 100 16 95

Experimental Protocols
The following are detailed experimental protocols for the cross-coupling of chloro-aromatic

substrates, which typically require more specialized conditions.

Suzuki-Miyaura Coupling of 4-Chlorotoluene with
Phenylboronic Acid
Materials:
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4-Chlorotoluene (1.0 mmol, 126.6 mg)

Phenylboronic acid (1.2 mmol, 146.3 mg)

Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

XPhos (0.036 mmol, 17.2 mg)

Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

Anhydrous 1,4-dioxane (5 mL)

Procedure:

To an oven-dried Schlenk tube, add 4-chlorotoluene, phenylboronic acid, Pd₂(dba)₃, XPhos,

and K₃PO₄.

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle

three times.

Add anhydrous 1,4-dioxane via syringe.

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18

hours.

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction of 4-Chloroanisole with Styrene
Materials:

4-Chloroanisole (1.0 mmol, 142.6 mg)
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Styrene (1.2 mmol, 125.0 mg)

Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

Tri(tert-butyl)phosphine (P(tBu)₃) (0.02 mmol, 4.0 mg)

N,N-Dicyclohexylmethylamine (Cy₂NMe) (1.5 mmol, 293.0 mg)

Anhydrous 1,4-dioxane (5 mL)

Procedure:

In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ and P(tBu)₃.

Add anhydrous 1,4-dioxane and stir for 10 minutes.

To this solution, add 4-chloroanisole, styrene, and Cy₂NMe.

Seal the vial and heat the reaction mixture to 100 °C with stirring.

Monitor the reaction progress by GC-MS. The reaction is typically complete within 24 hours.

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing

with ethyl acetate.

Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of 4-Chloronitrobenzene
with Morpholine
Materials:

4-Chloronitrobenzene (1.0 mmol, 157.6 mg)

Morpholine (1.2 mmol, 104.5 mg)

Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

XPhos (0.02 mmol, 9.5 mg)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

Anhydrous toluene (5 mL)

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

Evacuate and backfill the tube with an inert gas.

Add anhydrous toluene, followed by 4-chloronitrobenzene and morpholine via syringe.

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16

hours.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles and Experimental
Workflow
To further elucidate the processes described, the following diagrams, generated using

Graphviz, illustrate the catalytic cycles of the cross-coupling reactions and a general

experimental workflow.
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
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Caption: General experimental workflow for cross-coupling reactions.
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In conclusion, the choice between a bromo- or chloro-aromatic substrate in cross-coupling

reactions represents a trade-off between reactivity and cost. While aryl bromides are inherently

more reactive, necessitating milder conditions, the continuous evolution of catalyst technology

has significantly expanded the utility of the more economical aryl chlorides. For large-scale

synthetic campaigns, the development of a robust protocol utilizing an aryl chloride is often a

primary objective. This guide provides the foundational data and methodologies to aid

researchers in making informed decisions and optimizing their cross-coupling strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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